Methyl 3-(3,4-dimethoxyphenyl)-3-[(2-thienylcarbonyl)amino]propanoate
Description
Methyl 3-(3,4-dimethoxyphenyl)-3-[(2-thienylcarbonyl)amino]propanoate (CAS: 477858-90-5) is a synthetic compound characterized by a propanoate ester backbone substituted with a 3,4-dimethoxyphenyl group and a 2-thienylcarbonylamino moiety. Its molecular formula is C₁₈H₂₁NO₃S (MW: 331.43 g/mol), and it exhibits predicted physical properties such as a density of 1.167 g/cm³ and a boiling point of 516.5°C .
Properties
IUPAC Name |
methyl 3-(3,4-dimethoxyphenyl)-3-(thiophene-2-carbonylamino)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5S/c1-21-13-7-6-11(9-14(13)22-2)12(10-16(19)23-3)18-17(20)15-5-4-8-24-15/h4-9,12H,10H2,1-3H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSKHUGUNPZKGLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CC(=O)OC)NC(=O)C2=CC=CS2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>52.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24821446 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(3,4-dimethoxyphenyl)-3-[(2-thienylcarbonyl)amino]propanoate typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate 3,4-dimethoxybenzaldehyde, which is then subjected to a Knoevenagel condensation with malonic acid to form the corresponding cinnamic acid derivative. This intermediate is then esterified to form the methyl ester. The final step involves the coupling of the ester with 2-thienyl isocyanate under mild conditions to yield the target compound.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for the esterification and coupling steps, as well as advanced purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction can occur at the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions typically involve strong acids or bases, depending on the specific substitution reaction.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the substituent introduced.
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential as a precursor in organic synthesis.
Biology:
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine:
- Explored as a potential pharmaceutical intermediate in the development of new drugs.
Industry:
- Potential applications in the development of new materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of Methyl 3-(3,4-dimethoxyphenyl)-3-[(2-thienylcarbonyl)amino]propanoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the dimethoxyphenyl and thienylcarbonyl groups suggests potential interactions with hydrophobic pockets in proteins, while the ester group may be hydrolyzed to release active metabolites.
Comparison with Similar Compounds
Physicochemical Properties
- Nitro- and trifluoro-substituted derivatives exhibit higher polarity and reactivity, as seen in their synthesis and purification protocols .
Biological Activity
Methyl 3-(3,4-dimethoxyphenyl)-3-[(2-thienylcarbonyl)amino]propanoate is a compound of interest due to its potential biological activities. This article provides a detailed overview of its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : CHNOS
- Molecular Weight : 305.37 g/mol
- CAS Number : [Specific CAS number not provided in the search results]
The compound features a methoxy-substituted phenyl group and a thienylcarbonyl moiety, which may contribute to its biological activities.
Antioxidant Properties
Recent studies have indicated that compounds with similar structures exhibit significant antioxidant activities. For instance, derivatives of methoxyphenyl compounds have shown the ability to scavenge free radicals, thereby reducing oxidative stress in various biological systems . This property is critical in preventing cellular damage and could be beneficial in treating conditions associated with oxidative stress.
Anti-inflammatory Effects
Research has suggested that this compound may possess anti-inflammatory properties. Compounds containing thienyl groups have been linked to the inhibition of pro-inflammatory cytokines and enzymes, which play a key role in inflammatory pathways . This suggests potential therapeutic applications in inflammatory diseases.
In Vitro Studies
In vitro studies on related compounds have demonstrated their efficacy in various cell lines. For example:
- Cell Proliferation Assays : Compounds with similar structures were tested on B16F10 melanoma cells, showing significant effects on cell viability and proliferation rates. The MTT assay indicated that these compounds could modulate cell growth effectively .
- Tyrosinase Activity : The modulation of tyrosinase activity was assessed using spectrophotometric methods to quantify melanin production in treated cells. Results indicated that certain derivatives could significantly increase tyrosinase activity compared to controls .
In Vivo Studies
Animal models have been employed to assess the therapeutic potential of methoxyphenyl compounds. For instance:
- Hyperpigmentation Models : In vivo studies demonstrated that certain derivatives could induce hyperpigmentation in guinea pigs, suggesting their potential use in treating hypopigmentation disorders .
Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
